1,2-Dibromodecane

Beschreibung

Contextualizing 1,2-Dibromodecane within the Alkyl Halide Class

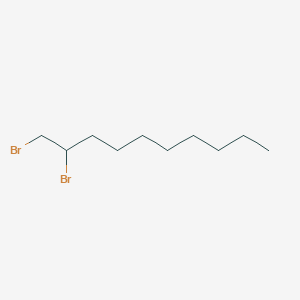

This compound is a member of the alkyl halide family, specifically classified as a vicinal dibromoalkane. wikipedia.orgsolubilityofthings.com Its structure consists of a ten-carbon aliphatic chain (decane) with two bromine atoms attached to the first and second carbon atoms. solubilityofthings.comnist.gov This arrangement makes it a non-polar molecule, with the long hydrocarbon chain being the dominant feature over the polarity induced by the two bromine atoms. solubilityofthings.com Consequently, it exhibits good solubility in non-polar organic solvents like hexane (B92381), toluene (B28343), and chloroform, while being poorly soluble in polar solvents such as water. solubilityofthings.com

As an aliphatic brominated hydrocarbon, this compound shares reactivity patterns common to other alkyl halides, including susceptibility to nucleophilic substitution and elimination reactions. solubilityofthings.com The presence of two bromine atoms on adjacent carbons, however, provides distinct synthetic possibilities compared to its monobrominated or geminally (1,1-disubstituted) dibrominated counterparts. wikipedia.orgvulcanchem.com

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀Br₂ nist.gov |

| Molecular Weight | 300.07 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid solubilityofthings.com |

| Density | 1.361 g/cm³ chemsrc.com |

| Melting Point | -37 °C solubilityofthings.com |

| Boiling Point | 290.7 °C at 760 mmHg chemsrc.com |

| CAS Registry Number | 28467-71-2 nist.gov |

Historical Trajectories and Contemporary Significance of this compound in Chemical Synthesis

While specific historical milestones detailing the initial synthesis or discovery of this compound are not extensively documented in readily available literature, its significance is intrinsically linked to the development of synthetic methodologies involving vicinal dihalides. Historically, the study of such compounds has been fundamental to understanding reaction mechanisms, particularly elimination reactions (E1 and E2).

In contemporary organic synthesis, this compound serves as a versatile building block and alkylating agent. solubilityofthings.comvulcanchem.com Its two bromine atoms allow for sequential functionalization, enabling the construction of more complex molecules. vulcanchem.com A notable application is its use in dehydrohalogenation reactions. For instance, treatment of this compound with potassium hydroxide (B78521) in aqueous ethanol (B145695) results in a mixture of three isomeric bromo-decenes (C₁₀H₁₉Br). chegg.comaskfilo.com These intermediates can be further reacted with strong bases like sodium amide in dimethyl sulfoxide (B87167) to produce 1-decyne (B165119), a terminal alkyne of significant synthetic value. chegg.comaskfilo.com

The compound's functionality makes it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com The ability to convert a simple alkene (1-decene) into a vicinal dibromide, and subsequently into an alkyne or other functionalized products, highlights its role in molecular transformations. chemsrc.com Research continues to explore the utility of vicinal dibromoalkanes like this compound in developing efficient, one-pot synthetic methods for creating complex structures, such as enyne systems, which are important in natural product synthesis and drug discovery. organic-chemistry.org

Structure

3D Structure

Eigenschaften

CAS-Nummer |

28467-71-2 |

|---|---|

Molekularformel |

C10H20Br2 |

Molekulargewicht |

300.07 g/mol |

IUPAC-Name |

1,2-dibromodecane |

InChI |

InChI=1S/C10H20Br2/c1-2-3-4-5-6-7-8-10(12)9-11/h10H,2-9H2,1H3 |

InChI-Schlüssel |

XBRBOTTWTQOCJH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(CBr)Br |

Kanonische SMILES |

CCCCCCCCC(CBr)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,2 Dibromodecane

Direct Bromination Approaches

The most straightforward method for preparing 1,2-dibromodecane is the direct addition of elemental bromine (Br₂) to 1-decene (B1663960). libretexts.org This reaction is typically carried out in an inert organic solvent, such as tetrachloromethane (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), to yield the vicinal dibromide. masterorganicchemistry.commasterorganicchemistry.com The characteristic red-brown color of bromine disappears as it reacts with the alkene, which can serve as a visual indicator of the reaction's progress. libretexts.orgmasterorganicchemistry.com

Beyond elemental bromine, other brominating agents have been effectively employed. These reagents are often favored for being easier and safer to handle than molecular bromine. rsc.org N-bromoamide reagents, like N-bromosuccinimide (NBS), are common alternatives. rsc.org The combination of NBS and a bromide source, such as lithium bromide (LiBr), in a solvent like tetrahydrofuran (B95107) (THF) can provide good to excellent yields of 1,2-dibromoalkanes under mild, room temperature conditions. organic-chemistry.org

Table 1: Comparison of Direct Bromination Reagents for Alkenes

| Brominating Agent | Typical Solvent | Key Characteristics |

|---|---|---|

| Molecular Bromine (Br₂) | CCl₄, CH₂Cl₂ | Highly reactive, classic reagent; reaction is often fast and high-yielding. libretexts.orgmasterorganicchemistry.com |

| N-Bromosuccinimide (NBS) with LiBr | Tetrahydrofuran (THF) | Milder, solid reagent, easier to handle than liquid Br₂. organic-chemistry.org |

Indirect Synthetic Pathways Utilizing Precursor Molecules

This compound can also be synthesized from precursor molecules other than 1-decene. One significant pathway involves the ring-opening of 1,2-epoxydecane. Epoxides can be converted into vicinal halohydrins, which can then be transformed into dihalides. researchgate.net For instance, the reaction of an epoxide with a suitable bromide source can yield the corresponding bromohydrin. Further reaction can then replace the hydroxyl group with a second bromine atom.

Another potential, though less direct, route could start from 1,2-decanediol (B1670173). The conversion of diols to dibromides can be accomplished using reagents like hydrobromic acid (HBr). For example, a general procedure for converting a long-chain diol to a dibromide involves heating the diol with aqueous HBr. chemicalbook.com While this method is well-established for terminal diols like 1,10-decanediol, its application to vicinal diols like 1,2-decanediol would require specific conditions to manage potential side reactions.

Considerations for Stereoselective Synthesis of this compound

The direct bromination of alkenes is a stereospecific reaction that proceeds with anti-addition. masterorganicchemistry.com This means the two bromine atoms add to opposite faces of the double bond. masterorganicchemistry.com This stereochemical outcome is explained by the formation of a cyclic bromonium ion intermediate. wikipedia.orglibretexts.org

The reaction mechanism involves the following steps:

The π-electrons of the 1-decene double bond attack one bromine atom of the Br₂ molecule, while the other bromine atom is displaced as a bromide ion (Br⁻). libretexts.org

A three-membered ring, the bromonium ion, is formed, where the bromine atom is bonded to both carbons of the original double bond. wikipedia.orgyoutube.com This intermediate blocks one face of the molecule.

The bromide ion (Br⁻) then acts as a nucleophile and attacks one of the carbons of the bromonium ion from the opposite face (backside attack), leading to the opening of the ring. libretexts.orgladykeanecollege.edu.in

This backside attack results exclusively in the anti-addition product. For 1-decene, this process leads to a racemic mixture of (1R,2R)-1,2-dibromodecane and (1S,2S)-1,2-dibromodecane. Achieving enantioselectivity—the preferential formation of one enantiomer over the other—is a significant challenge in alkene dibromination due to the rapid, uncatalyzed background reaction and the potential for the bromonium ion to racemize. wisc.eduacs.org

Innovations in Catalyst-Assisted Synthetic Routes

Modern synthetic chemistry has focused on developing catalytic methods to improve the efficiency and selectivity of bromination reactions. While achieving high enantioselectivity remains difficult, various catalytic systems have been explored. nih.govnih.gov

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or thioureas, have been investigated to promote enantioselective halofunctionalization of alkenes. nih.govrsc.org These catalysts can activate the halogenating agent and the substrate through non-covalent interactions, like hydrogen bonding, to create a chiral environment around the reacting molecules, thereby influencing the stereochemical outcome. globethesis.com For instance, sulfur-containing functional groups have been shown to be effective Lewis base catalysts for activating bromine sources. nih.gov

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, including for halogenation reactions. mdpi.com These methods often involve the generation of radical intermediates under mild conditions. While many photocatalytic dehalogenations of vicinal dibromides have been reported, researchgate.netresearchgate.net methods for the forward reaction—the photocatalytic dibromination of alkenes—are also being developed. These innovative approaches offer greener and more efficient alternatives to traditional methods.

Metal-based Catalysis: Transition metal complexes have also been employed to catalyze the dibromination of alkenes. For example, palladium(II) catalysts have been studied for enantioselective dibromination under Wacker-type conditions. acs.org Another approach uses a combination of a titanium-based Lewis acid and a chiral diol ligand to achieve enantioselective dibromination of allylic alcohols. nih.gov Although some reports have claimed high enantioselectivity, reproducibility has been a documented issue, highlighting the complexities of controlling the stereochemistry of this reaction. nih.govbohrium.com

Reaction Mechanisms and Chemical Transformations of 1,2 Dibromodecane

Nucleophilic Substitution Reactions of 1,2-Dibromodecane

Nucleophilic substitution reactions of this compound involve the replacement of one or both bromine atoms by a nucleophile. solubilityofthings.com These reactions are crucial for creating more complex molecules and intermediates for various applications. solubilityofthings.com The specific mechanism of substitution is dependent on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. ksu.edu.sa

Investigations into SN1 and SN2 Pathways

The substitution reactions of this compound can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanism. ksu.edu.sa

SN2 Mechanism: This pathway is a one-step process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. ksu.edu.sachemguide.co.uk Given that this compound has a primary (C1) and a secondary (C2) carbon bearing the bromine atoms, the SN2 mechanism is favored at the primary carbon due to less steric hindrance. ksu.edu.sa Strong nucleophiles and polar aprotic solvents generally promote SN2 reactions. iitk.ac.in The reaction rate is dependent on the concentrations of both the halogenoalkane and the nucleophile. ksu.edu.sa

SN1 Mechanism: This two-step mechanism involves the initial formation of a carbocation intermediate, which is then attacked by the nucleophile. ksu.edu.sachemguide.co.uk The secondary carbon of this compound is more likely to undergo substitution via an SN1 pathway, especially with weak nucleophiles or in polar protic solvents, as it can form a more stable secondary carbocation. ksu.edu.sa However, the formation of a primary carbocation is highly unfavorable. The rate of an SN1 reaction is primarily dependent on the concentration of the halogenoalkane. chemguide.co.uk It's important to note that carbocation rearrangements, such as hydride or alkyl shifts, can occur in SN1 reactions to form a more stable carbocation intermediate, potentially leading to a mixture of products. libretexts.org

Secondary halogenoalkanes like the C2 position in this compound can often react via a mixture of both SN1 and SN2 pathways. chemguide.co.uk

Stereochemical Outcomes of Substitution

The stereochemistry of the substitution products of this compound is directly linked to the reaction mechanism.

SN2 Reactions: These reactions proceed with an inversion of configuration at the stereocenter. oregonstate.edunumberanalytics.com The nucleophile attacks from the side opposite to the leaving group (backside attack), leading to a predictable stereochemical outcome. ksu.edu.saoregonstate.edu

SN1 Reactions: Because SN1 reactions involve a planar carbocation intermediate, the nucleophile can attack from either face. ksu.edu.saoregonstate.edu This typically results in a racemic or nearly racemic mixture of enantiomers if the original carbon was a stereocenter, leading to a loss of stereochemical information. oregonstate.edunumberanalytics.com

Kinetic and Thermodynamic Studies of Substitution Processes

The study of reaction kinetics helps to differentiate between SN1 and SN2 mechanisms. The rate of an SN2 reaction is second-order, being proportional to the concentration of both the substrate and the nucleophile, while an SN1 reaction follows first-order kinetics, depending only on the substrate concentration. ksu.edu.sa

Thermodynamic considerations relate to the stability of reactants and products. libretexts.orgmasterorganicchemistry.com In substitution reactions, the equilibrium position is determined by the relative bond strengths and stabilities of the starting materials and products. The choice of solvent can also influence the thermodynamics by solvating the ions and transition states differently. ksu.edu.sa

Elimination Reactions of this compound to Unsaturated Hydrocarbons

This compound can undergo elimination reactions to form alkenes and alkynes. solubilityofthings.comucsb.edu These reactions, often called dehydrobromination when a hydrogen and a bromine are removed, are typically promoted by bases. ucsb.edu

Formation of Alkynes and Alkenes from this compound

The treatment of this compound with a base can lead to the formation of unsaturated hydrocarbons.

Formation of Alkenes: A single elimination reaction, removing one hydrogen and one bromine atom, results in the formation of a bromoalkene. For instance, reaction with potassium hydroxide (B78521) in aqueous ethanol (B145695) can yield a mixture of isomeric bromo-decenes. askfilo.com

Formation of Alkynes: A double elimination from the vicinal dihalide is required to form an alkyne. masterorganicchemistry.comlibretexts.org This typically involves a strong base, such as sodium amide (NaNH2) in liquid ammonia (B1221849). masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step E2 elimination mechanism. libretexts.org The first elimination forms a vinylic halide intermediate, which then undergoes a second elimination to produce the alkyne. masterorganicchemistry.comlibretexts.org For example, this compound can be converted to 1-decyne (B165119). askfilo.comannaiacademyonlineschool.com

The general reaction scheme is as follows: C8H17CH(Br)CH2(Br) + 2 Base → C8H17C≡CH + 2 H-Base + 2 Br⁻

Regioselectivity and Stereoselectivity in Elimination Processes

Regioselectivity: When there are multiple possible β-hydrogens that can be removed, the regioselectivity of the elimination reaction becomes important. The Zaitsev rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product. iitk.ac.inlibretexts.org However, the use of a sterically hindered base can favor the formation of the less substituted (Hofmann) product. youtube.com In the formation of alkynes from this compound, the position of the triple bond is determined by which hydrogens are removed in the two successive elimination steps.

Stereoselectivity: Elimination reactions, particularly the E2 mechanism, often exhibit stereoselectivity. iitk.ac.inchemistrysteps.com The E2 reaction requires a specific spatial arrangement of the hydrogen and the leaving group, known as anti-periplanar geometry. iitk.ac.inchemistrysteps.com This requirement can dictate the stereochemistry (E/Z or cis/trans) of the resulting alkene. chemistrysteps.comlibretexts.org For example, the elimination of HBr from a chiral center will lead to a specific stereoisomer of the alkene. E1 eliminations, which proceed through a carbocation intermediate, generally favor the formation of the more stable trans (or E) isomer. libretexts.org

Mechanistic Elucidation of E1 and E2 Reactions

Elimination reactions of this compound, a vicinal dibromide, can proceed through either E1 (unimolecular elimination) or E2 (bimolecular elimination) pathways, leading to the formation of alkenes. glasp.cobyjus.com The prevailing mechanism is dictated by several factors, including the strength of the base, the solvent, and the structure of the substrate. libretexts.orglibretexts.org

The E2 mechanism is a concerted, one-step process where a strong base abstracts a proton from a β-carbon, simultaneously with the departure of a bromide ion from the α-carbon. byjus.comksu.edu.sa This reaction is bimolecular, with its rate dependent on the concentrations of both the substrate and the base. byjus.commasterorganicchemistry.com For the E2 reaction to occur, a specific stereochemical arrangement is required: the hydrogen atom and the leaving group (bromine) must be in an anti-periplanar conformation. ksu.edu.saiitk.ac.in This alignment allows for optimal overlap of the developing p-orbitals to form the new π-bond. iitk.ac.inmsu.edu In the context of this compound, the presence of a strong, bulky base would favor the E2 pathway, potentially leading to the less substituted alkene (Hofmann product) due to steric hindrance. glasp.coquizgecko.com

The E1 mechanism , in contrast, is a two-step process. slideshare.net The first and rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. glasp.coplutusias.com This is followed by a rapid deprotonation by a weak base to form the alkene. ksu.edu.sa E1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and by substrates that can form stable carbocations. libretexts.orglibretexts.org Since this compound is a secondary alkyl halide, it can undergo elimination by either mechanism. quizgecko.com The E1 pathway would likely lead to the more substituted and thermodynamically stable alkene (Zaitsev product). masterorganicchemistry.comquizgecko.com

The competition between E1 and E2 pathways for this compound is a critical consideration. Strong bases will favor the E2 mechanism, while weak bases and good ionizing solvents will favor the E1 mechanism. libretexts.orglibretexts.org It is important to note that for vicinal dibromides, a dehalogenation reaction can also occur with reducing agents like iodide ions or zinc, which typically proceeds via an anti-pathway. tmv.ac.in

Factors Influencing E1 vs. E2 Reactions for this compound

| Factor | Favors E1 Mechanism | Favors E2 Mechanism |

| Base | Weak base required. libretexts.orglibretexts.org | Strong base required. libretexts.orglibretexts.org |

| Substrate | Tertiary > Secondary. quizgecko.complutusias.com | Tertiary > Secondary > Primary. quizgecko.complutusias.com |

| Solvent | Good ionizing (polar protic) solvents. libretexts.orglibretexts.org | Solvent polarity is less important. ksu.edu.sa |

| Rate Law | Rate = k[Substrate]. libretexts.org | Rate = k[Substrate][Base]. libretexts.org |

| Stereochemistry | No specific requirement; leads to the more stable alkene. libretexts.orglibretexts.org | Requires anti-periplanar arrangement of H and leaving group. ksu.edu.saiitk.ac.in |

Organometallic Reactions Involving this compound

The formation of a Grignard reagent from this compound presents complexities not typically encountered with monohalides. stackexchange.com The reaction of an alkyl halide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is the standard method for preparing Grignard reagents (RMgX). sigmaaldrich.comopenstax.org These reagents are highly reactive, functioning as potent nucleophiles and strong bases. sigmaaldrich.commnstate.edu

However, with vicinal dihalides like this compound, the formation of a stable di-Grignard reagent is challenging. Instead, an intramolecular reaction is more likely to occur. The initial formation of a Grignard reagent at one carbon can be followed by an intramolecular nucleophilic attack on the adjacent carbon bearing the second bromine atom. This process would result in an elimination reaction, yielding an alkene (decene) and magnesium bromide. stackexchange.com

To circumvent this, specific reaction conditions such as high dilution and low temperatures can be employed to favor the formation of the desired organometallic species and minimize side reactions like elimination and coupling. stackexchange.com The use of activating agents like iodine, methyl iodide, or 1,2-dibromoethane (B42909) can help initiate the reaction by breaking down the passivating layer of magnesium oxide on the metal surface. wvu.eduwikipedia.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation. nih.gov While these reactions typically involve aryl or vinyl halides, the use of alkyl halides like this compound is also possible, though it can be more challenging due to slower oxidative addition and the potential for β-hydride elimination. nih.gov

One potential application for this compound is in tandem reactions. For example, a Suzuki-Miyaura coupling could occur at one of the C-Br bonds, followed by an intramolecular Heck reaction involving the second C-Br bond and a suitably positioned alkene within the newly introduced group. nih.gov The success of such a reaction would depend on the specific substrate and reaction conditions.

Another possibility involves the use of this compound in reactions where both bromine atoms are substituted in a sequential or one-pot manner. For instance, it could serve as a building block in the synthesis of more complex molecules through sequential cross-coupling reactions. vulcanchem.com

Besides palladium, other transition metals like nickel, copper, and iron can also catalyze cross-coupling reactions involving alkyl halides.

Nickel-catalyzed reactions: Nickel complexes are effective catalysts for the cross-coupling of alkyl halides with various organometallic reagents. acs.org Nickel-catalyzed Kumada coupling, for example, can be used to form carbon-carbon bonds between an alkyl halide and a Grignard reagent. acs.org In the case of this compound, a nickel catalyst could facilitate coupling at one or both bromine atoms, depending on the reaction conditions and the stoichiometry of the reagents.

Copper-catalyzed reactions: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are another option for functionalizing this compound. These reactions are particularly useful for forming carbon-heteroatom bonds.

Iron-catalyzed reactions: Iron-catalyzed cross-coupling reactions have emerged as a more cost-effective and environmentally friendly alternative to palladium and nickel catalysis. acs.org Soluble iron species have been shown to catalyze the coupling of Grignard reagents with vinylic halides. acs.org It is conceivable that an iron-based catalytic system could be developed for the cross-coupling of this compound.

Radical Reactions Initiated by this compound

This compound can serve as a precursor for the generation of carbon-centered radicals. The cleavage of a carbon-bromine bond can be initiated by various methods, including the use of radical initiators or photoredox catalysis. nih.gov These radicals can then participate in a variety of transformations.

One significant application of radical reactions is in cyclization reactions. preprints.orgmdpi.com If this compound is part of a larger molecule containing an unsaturated functional group, the initially formed radical can undergo an intramolecular addition to the double or triple bond, leading to the formation of a cyclic compound. beilstein-journals.org The efficiency and regioselectivity of such cyclizations depend on the length of the tether connecting the radical center and the unsaturated group, as well as the nature of the substituent on the unsaturated system.

Furthermore, the electrochemical reduction of dihaloalkanes like 1,10-dibromodecane (B1670030) has been shown to proceed through both radical and carbanion intermediates, leading to a mixture of products including alkanes, alkenes, and dimers. researchgate.net A similar process could be expected for this compound.

Ring-Closing and Cyclization Reactions with this compound Scaffolds

This compound can be a key starting material for the synthesis of various cyclic compounds. The two bromine atoms provide two reactive sites that can be exploited for ring formation.

One common strategy involves the reaction of this compound with a difunctional nucleophile. For example, reaction with a dithiol or a diamine could lead to the formation of a sulfur- or nitrogen-containing heterocyclic ring. The size of the resulting ring would be determined by the length of the chain in the dinucleophile.

Another approach involves using this compound to link two molecular fragments. For instance, a double nucleophilic substitution reaction with two equivalents of a phenoxide could be followed by a ring-closing metathesis or other cyclization strategy to construct a macrocyclic structure. The synthesis of diacetylene macrocycles has been achieved through the oxidative coupling of 1,2-diethynylbenzene (B1594171) derivatives, which themselves can be prepared from the corresponding dibromides. mit.edu

The synthesis of cyclic compounds from 1,10-dibromodecane has also been reported, highlighting the utility of long-chain dihaloalkanes in constructing macrocycles. researchgate.net While the vicinal nature of the bromine atoms in this compound presents different synthetic challenges and opportunities, the principle of using it as a scaffold for cyclization remains valid.

Selective Derivatization Pathways and Functional Group Interconversions

The chemical reactivity of this compound is primarily dictated by the two bromine atoms attached to adjacent carbons. These bromine atoms are effective leaving groups, making the compound a versatile substrate for various chemical transformations. vulcanchem.comsolubilityofthings.com The selective derivatization of this compound allows for the introduction of new functional groups, thereby converting the simple alkyl dihalide into more complex and valuable molecules. This process of converting one functional group into another is a fundamental strategy in organic synthesis known as functional group interconversion (FGI). solubilityofthings.comimperial.ac.uksathyabama.ac.in The principal pathways for the transformation of this compound include elimination and substitution reactions. solubilityofthings.com

Dehydrobromination to Form Alkynes

A significant transformation of this compound is its conversion to alkynes through double dehydrobromination. google.com This reaction typically proceeds via two sequential E2 (bimolecular elimination) steps, requiring a strong base. pbworks.comyoutube.comlibretexts.orglibretexts.org The first elimination of hydrogen bromide (HBr) from the vicinal dihalide is relatively straightforward, yielding a bromoalkene intermediate. The subsequent elimination from the bromoalkene requires more forceful conditions to form the alkyne triple bond. pbworks.com

Research has shown that treating this compound with potassium hydroxide (KOH) in aqueous ethanol results in a mixture of three isomeric bromoalkenes with the molecular formula C₁₀H₁₉Br. askfilo.comchegg.comaskfilo.com Each of these intermediates can then be converted into 1-decyne upon reaction with a stronger base, such as sodium amide (NaNH₂) in dimethyl sulfoxide (B87167) (DMSO). askfilo.comchegg.comaskfilo.com The use of a very strong base like NaNH₂ is often necessary for the second elimination step and helps to favor the formation of the terminal alkyne. youtube.com

| Starting Material | Reagent/Conditions (Step 1) | Intermediate Products | Reagent/Conditions (Step 2) | Final Product |

| This compound | Potassium hydroxide (KOH) in aqueous ethanol | Mixture of isomeric bromodecenes (C₁₀H₁₉Br) | Sodium amide (NaNH₂) in dimethyl sulfoxide (DMSO) | 1-Decyne |

Nucleophilic Substitution Reactions

The carbon atoms bonded to the bromine atoms in this compound are electrophilic and susceptible to attack by nucleophiles. savemyexams.com This allows for functional group interconversion through nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups. vulcanchem.comsolubilityofthings.com These reactions can be controlled to achieve either mono- or di-substitution, leading to a variety of derivatized products.

Common nucleophiles used in these transformations include:

Hydroxide ions (OH⁻) : Reaction with an aqueous alkali solution, such as sodium hydroxide (NaOH), under heating or reflux conditions, replaces the bromine atoms with hydroxyl groups to form the corresponding alcohol. savemyexams.comchemguide.co.uk In the case of this compound, this would yield decane-1,2-diol.

Cyanide ions (CN⁻) : Heating this compound with an ethanolic solution of potassium cyanide (KCN) results in the substitution of bromine atoms with cyano groups, forming a dinitrile. savemyexams.com This reaction is also a method for extending the carbon chain. savemyexams.com

Ammonia (NH₃) : Reaction with ammonia can replace the halogens with amino groups to form diamines. savemyexams.com

These substitution reactions provide pathways to a diverse range of difunctionalized decane (B31447) derivatives. The choice of nucleophile and reaction conditions determines the final product, illustrating the utility of this compound as a precursor in organic synthesis.

| Starting Material | Nucleophile/Reagent | Product | Functional Group Interconversion |

| This compound | Hydroxide (e.g., NaOH) | Decane-1,2-diol | Dibromoalkane → Diol |

| This compound | Cyanide (e.g., KCN) | Dodecanedinitrile | Dibromoalkane → Dinitrile |

| This compound | Ammonia (NH₃) | Decane-1,2-diamine | Dibromoalkane → Diamine |

Advanced Spectroscopic Characterization Techniques in 1,2 Dibromodecane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy stands as a cornerstone for the elucidation of the molecular structure of 1,2-dibromodecane in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides granular insights into the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR Studies for Connectivity and Chemical Environment

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the connectivity and electronic environment of the hydrogen atoms in this compound. The chemical shift (δ) of each proton is indicative of its local environment. Protons attached to carbons bearing electronegative bromine atoms (C1 and C2) are deshielded and thus resonate at a lower field (higher ppm value) compared to the protons of the long alkyl chain.

For instance, in a related compound, 1,2-dibromoethane (B42909), which is symmetrical, all four protons are chemically equivalent and exhibit a single chemical shift at approximately 3.65 ppm. docbrown.info While specific peak assignments for this compound require experimental data, a predictable pattern emerges. The methine proton on C2 (-CHBr-) and the methylene (B1212753) protons on C1 (-CH2Br) would show the most downfield shifts. The adjacent methylene group protons on C3 would be influenced by the nearby bromine atoms, and this effect would diminish along the carbon chain towards the terminal methyl group (C10). The integration of the peak areas in a ¹H NMR spectrum corresponds to the ratio of protons in different chemical environments.

Spin-spin coupling, observed in high-resolution spectra, provides information about adjacent, non-equivalent protons. The multiplicity of a signal (e.g., singlet, doublet, triplet) follows the n+1 rule, where 'n' is the number of neighboring non-equivalent protons. This allows for the establishment of the connectivity of the proton framework. For example, the signal for the C10 methyl protons would likely appear as a triplet due to coupling with the two protons on C9.

Carbon-13 (¹³C) NMR Investigations for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the ten-carbon backbone. Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electronic environment.

The carbons directly bonded to the electronegative bromine atoms (C1 and C2) are significantly deshielded and appear at the lowest field. libretexts.org The chemical shifts of the other methylene carbons in the alkyl chain would appear at higher fields, with their specific resonances influenced by their position relative to the bromine substituents and the end of the chain. The terminal methyl carbon (C10) would be the most shielded and resonate at the highest field (lowest ppm value).

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the three-dimensional structure, a variety of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of the entire spin system of the molecule and confirming the connectivity of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the directly attached carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a direct and powerful method for assigning the resonances of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the long-range connectivity within the molecule, for instance, between the protons on C3 and the carbon at C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons through space, regardless of whether they are bonded. Cross-peaks indicate that two protons are close to each other in the average conformation of the molecule in solution. This is invaluable for determining the preferred conformation of the flexible decane (B31447) chain and the relative stereochemistry of the bromine atoms if the molecule is chiral.

While specific 2D NMR studies on this compound were not found, the application of these techniques is standard practice for the complete structural elucidation of organic molecules of this complexity. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₂₀Br₂), the molecular weight is approximately 300.074 g/mol . nist.gov

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. nist.gov A characteristic feature of bromine-containing compounds is the isotopic pattern of the molecular ion and its fragments. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a cluster of peaks: M⁺, (M+2)⁺, and (M+4)⁺, with relative intensities of approximately 1:2:1, confirming the presence of two bromine atoms.

The fragmentation of this compound under EI conditions would involve the cleavage of carbon-carbon and carbon-bromine bonds. Common fragmentation pathways would include:

Loss of a bromine atom to give a [M-Br]⁺ fragment.

Loss of HBr to give a [M-HBr]⁺ fragment.

Cleavage of the C1-C2 bond.

Fragmentation of the alkyl chain, leading to a series of hydrocarbon ions.

The analysis of these fragmentation patterns provides valuable information that corroborates the structure determined by NMR spectroscopy. The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, which can be used for identification and structural verification. nist.govnist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the alkyl chain. Key expected vibrational modes include:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arising from the symmetric and asymmetric stretching of the CH₂, and CH₃ groups.

C-H bending: Absorptions in the 1450-1470 cm⁻¹ region (scissoring) and around 1375 cm⁻¹ (methyl symmetric bending).

C-Br stretching: The stretching vibrations of the carbon-bromine bonds are expected to appear in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹. The exact positions can be influenced by the conformation of the molecule.

Raman spectroscopy provides complementary information. While C-H stretching and bending modes are also active in Raman, C-C bond stretching and skeletal vibrations of the carbon backbone often give rise to strong Raman signals. The C-Br stretching vibrations are also Raman active. For symmetrical molecules, certain vibrations may be active only in the Raman spectrum or only in the IR spectrum (the rule of mutual exclusion), providing further structural insights. While detailed vibrational analyses for this compound are not prevalent in the search results, studies on similar molecules like 1,2-dibromobenzene (B107964) and 1,10-dibromodecane (B1670030) demonstrate the utility of these techniques in identifying functional groups and confirming molecular structure. researchgate.netnih.govdntb.gov.ua

Computational Chemistry Approaches for 1,2 Dibromodecane Systems

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular and electronic properties of 1,2-dibromodecane. doe.govhi.is These methods provide a quantum mechanical framework for understanding the distribution of electrons within the molecule and its resulting geometric structure.

The molecular structure of this compound consists of a ten-carbon alkane chain with two bromine atoms attached to the first and second carbon atoms. solubilityofthings.com This arrangement leads to a chiral center at the second carbon, resulting in stereoisomers. DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, calculations can determine the precise C-Br bond lengths and the C-C-Br bond angles, which are crucial for understanding the molecule's steric and electronic properties.

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be determined through these calculations. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov Furthermore, the distribution of electron density and the molecular electrostatic potential can be mapped, revealing the electron-rich and electron-poor regions of the molecule. This information is vital for predicting how this compound will interact with other chemical species. For example, the electronegative bromine atoms create regions of negative electrostatic potential, making them susceptible to electrophilic attack.

| Calculated Property | Description | Typical Computational Method |

| Optimized Geometry | Predicts the most stable 3D arrangement of atoms, including bond lengths and angles. | DFT (e.g., B3LYP functional) |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | DFT, Time-Dependent DFT |

| Electron Density | Maps the probability of finding an electron at any given point around the molecule. | DFT |

| Molecular Electrostatic Potential | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | DFT |

Molecular Dynamics Simulations of Conformational Landscapes and Reactive Intermediates

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and the behavior of reactive intermediates of this compound over time. mdpi.comnih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time. mdpi.com

Due to the flexible nature of the decane (B31447) chain, this compound can adopt a multitude of conformations. MD simulations can map this complex conformational landscape, identifying the most stable conformers and the energy barriers between them. mdpi.com This is achieved by simulating the molecule over a significant period, often on the nanosecond to microsecond timescale, and analyzing the resulting trajectory. mdpi.comlambris.com Techniques such as principal component analysis (PCA) can be applied to the MD trajectory to identify the dominant modes of motion and characterize the large-scale conformational changes. nih.gov

MD simulations are also invaluable for studying the dynamics of reactive intermediates that may form during chemical reactions involving this compound. For example, in an elimination reaction, a carbocation or a radical intermediate might be formed. MD simulations can provide insights into the lifetime, stability, and subsequent reaction pathways of these transient species. mdpi.com By employing reactive force fields (such as ReaxFF), it is possible to simulate bond breaking and formation, offering a dynamic picture of the entire reaction process. mdpi.comd-nb.info

| Simulation Aspect | Description | Key Information Gained |

| Conformational Sampling | Explores the different spatial arrangements of the molecule by simulating its movement over time. | Identification of low-energy conformers and their relative populations. |

| Reactive Intermediate Dynamics | Simulates the behavior of transient species like carbocations or radicals. | Information on the stability, lifetime, and subsequent reaction steps of intermediates. |

| Solvent Effects | Explicitly includes solvent molecules in the simulation to study their influence on conformation and reactivity. | Understanding of how the surrounding medium affects molecular behavior. |

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters for this compound, which is crucial for interpreting experimental spectra and confirming the molecule's structure. arxiv.org

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C NMR, is a common application of computational chemistry. nmrdb.org By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, it is possible to predict the chemical shifts (δ). wiley-vch.de Furthermore, spin-spin coupling constants (J-couplings) between neighboring nuclei can be calculated, which provides information about the connectivity of atoms and the dihedral angles between them. libretexts.org For flexible molecules like this compound, it is often necessary to perform a conformational analysis and calculate the Boltzmann-averaged NMR parameters over the most stable conformers to obtain good agreement with experimental data.

| Spectroscopic Parameter | Computational Approach | Information Obtained |

| ¹H and ¹³C Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) method within DFT. | Prediction of the position of signals in the NMR spectrum. |

| Spin-Spin Coupling Constants | DFT-based calculations of J-coupling. | Information on the connectivity and stereochemistry of the molecule. |

| Vibrational Frequencies (IR) | Calculation of the Hessian matrix at the optimized geometry. | Prediction of the absorption bands in the IR spectrum, corresponding to specific molecular vibrations. |

Investigation of Reaction Energetics and Transition States via Computational Modeling

Computational modeling is instrumental in exploring the mechanisms of chemical reactions involving this compound by mapping the potential energy surface (PES). crystalsolutions.eu This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.netrowansci.com

The transition state is a critical point on the PES that represents the energy maximum along the reaction coordinate. crystalsolutions.eu Locating the transition state structure and calculating its energy allows for the determination of the activation energy (Ea) of the reaction, which is a key factor governing the reaction rate. Various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, are employed to find these saddle points on the energy landscape. researchgate.netrowansci.com

By calculating the energies of all stationary points along a reaction pathway, a detailed reaction profile can be constructed. This profile provides valuable insights into the thermodynamics (reaction energy) and kinetics (activation energy) of the reaction. cam.ac.uk For example, computational studies can be used to investigate the competition between substitution and elimination reactions of this compound, predicting which pathway is more favorable under different conditions.

| Computational Task | Description | Significance |

| Transition State Search | Locating the highest energy point along the reaction pathway. | Determines the activation energy and provides insight into the reaction mechanism. |

| Reaction Path Following | Mapping the minimum energy path connecting reactants to products via the transition state. | Confirms that the located transition state connects the desired reactants and products. |

| Thermodynamic Calculations | Calculating the energies of reactants and products. | Determines the overall enthalpy and Gibbs free energy change of the reaction. |

In Silico Screening for Novel Reactivity and Selectivity

In silico screening leverages computational power to rapidly evaluate a large number of potential reactions or substrates, guiding experimental efforts toward the most promising candidates. nih.gov This approach can be used to explore the novel reactivity and selectivity of this compound.

By systematically varying reaction conditions, catalysts, or the structure of reacting partners in a computational model, it is possible to screen for new chemical transformations. For instance, different catalysts for the dehalogenation of this compound could be computationally screened to identify those that might lead to higher yields or novel products. escholarship.org

Predicting selectivity—be it regioselectivity, stereoselectivity, or chemoselectivity—is a significant challenge in organic synthesis that computational chemistry can address. nih.govrsc.org For reactions of this compound, computational models can predict the factors that govern the formation of one product over another. cam.ac.uk For example, in an elimination reaction, these models could predict whether the Zaitsev or Hofmann product will be favored. Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting reaction outcomes and selectivity with high accuracy. rsc.orgchemrxiv.org This predictive capability allows for the rational design of experiments, saving time and resources in the laboratory. drugtargetreview.commit.edu

| Screening Application | Computational Method | Goal |

| Catalyst Screening | High-throughput docking or quantum mechanical calculations. | Identify potential catalysts that can enhance reaction rates or control selectivity. |

| Substrate Scope Evaluation | Automated reaction modeling with various substrates. | Predict which molecules will react successfully with this compound. |

| Selectivity Prediction | Transition state analysis, molecular dynamics, and machine learning models. | Forecast the major product of a reaction and understand the origins of selectivity. nih.gov |

Applications of 1,2 Dibromodecane As a Key Synthetic Intermediate

Precursor in Polymer Chemistry and Materials Science

The dual reactivity of 1,2-dibromodecane makes it a significant precursor in the development of advanced polymers and materials. The bromine atoms can be sequentially or simultaneously substituted, enabling the synthesis of polymers with specific functionalities and architectures.

Synthesis of Functional Polymeric Materials

This compound is employed as a key monomer or cross-linking agent in polymerization reactions to introduce a long alkyl chain and reactive sites into the polymer backbone. Its role as a versatile alkylating agent is fundamental in nucleophilic substitution reactions for polymer synthesis. vulcanchem.com This allows for the creation of polymers with desirable properties such as thermal stability, specific solubility, and film-forming capabilities.

Furthermore, dibromoalkanes are utilized in creating fluorinated polymers. By reacting with other monomers, they can be incorporated into terpolymers, which are polymers consisting of three distinct monomers. 20.210.105 This process allows for the fine-tuning of the material's properties for specific applications. Addition polymerization, a process where monomers add to a growing chain, is a common method for creating such materials. libretexts.orgallen.in

Development of Macrocyclic and Supramolecular Architectures (e.g., Pseudorotaxanes)

Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, has utilized long-chain dibromoalkanes to construct intricate architectures like pseudorotaxanes. tandfonline.combeilstein-journals.orgnih.gov A pseudorotaxane is a molecular assembly where a linear molecule (the "guest") is threaded through a macrocyclic molecule (the "host"). The bromine atoms at the ends of the alkane chain are particularly useful as they provide reactive handles for "capping" the threaded structure to form a permanent rotaxane. nih.govresearchgate.net

Research has demonstrated the formation of pseudorotaxanes using 1,10-dibromodecane (B1670030) as the guest molecule and pillararenes as the macrocyclic host. beilstein-journals.orgresearchgate.netbeilstein-archives.orgresearchgate.net In these structures, the long alkyl chain of the dibromodecane is encapsulated within the cavity of the pillararene, stabilized by CH∙∙∙π interactions. beilstein-journals.orgbeilstein-archives.org While these studies feature the 1,10-isomer, the underlying principle of threading a long alkyl chain through a macrocycle is directly applicable to this compound. The different positioning of the bromine atoms in this compound would influence the geometry and subsequent reactivity of the resulting pseudorotaxane.

The formation of these host-guest complexes can exhibit different stoichiometries in solution versus the solid state. For example, studies with 1,10-dibromodecane and a pillar sigmaaldrich.comarene vulcanchem.comquinone host showed a 1:1 complex in solution, but a 2:1 host-to-guest ratio in the solid state, forming a researchgate.netpseudorotaxane where one guest molecule is threaded through two host macrocycles. beilstein-journals.orgresearchgate.netbeilstein-archives.org This highlights the subtle interplay of forces that govern supramolecular assembly. nih.gov

| Host Molecule | Guest Molecule | Resulting Architecture | Stabilizing Interactions | Ref. |

| Pillar sigmaaldrich.comarene vulcanchem.comquinone | 1,10-Dibromodecane | researchgate.netPseudorotaxane (in solution) | CH∙∙∙π | beilstein-archives.org, researchgate.net, beilstein-journals.org |

| Pillar sigmaaldrich.comarene vulcanchem.comquinone | 1,10-Dibromodecane | researchgate.netPseudorotaxane (in solid state) | CH∙∙∙π, Hydrogen Bonds | beilstein-archives.org, researchgate.net, beilstein-journals.org |

Construction of Ionic Liquids with Tailored Properties

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and functional materials due to their negligible vapor pressure, high thermal stability, and tunable properties. researchgate.netcore.ac.uk Dibromoalkanes, including this compound, are key building blocks for synthesizing dicationic ionic liquids (DILs), where two cationic centers are linked by an alkyl chain. researchgate.netfrontiersin.org

The synthesis typically involves the reaction of a dibromoalkane with a nitrogen-containing heterocyclic compound, such as imidazole (B134444) or pyridine (B92270) derivatives. researchgate.netekb.eg The long decane (B31447) chain from this compound acts as the linker between two cationic heads, influencing the resulting IL's physical properties like viscosity, conductivity, and thermal stability. frontiersin.org For example, dicationic imidazolium-based ILs have been synthesized using various α,ω-dibromoalkanes (where the bromine atoms are at the ends of the chain). nih.gov The use of this compound would result in a DIL with a very short distance between the cationic centers, leading to unique properties compared to those with longer spacer chains.

These tailored ionic liquids have potential applications as electrolytes, catalysts, and specialized solvents. core.ac.ukacs.orgmdpi.com The ability to modify both the cationic head group and the length and functionality of the alkyl linker allows for the creation of task-specific ionic liquids. researchgate.net

| Cation Type | Linker Precursor | Resulting Ionic Liquid Type | Potential Application | Ref. |

| Imidazolium (B1220033) | 1,10-Dibromodecane | Dicationic Ionic Liquid | Lubricant Additive | ekb.eg |

| Vinyl Imidazolium | Dibromodecane | Polymeric Ionic Liquid Microgels | Functional Material | researchgate.net |

| N-butylimidazolium | 1,10-Dibromodecane | Dicationic Ionic Liquid | Organocatalyst | nih.gov |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 1,10-Dibromodecane | Macrocyclic Dicationic Ionic Liquid | CO2 Separation | acs.org |

Building Block for Complex Organic Molecules

The reactivity of the two bromine atoms in this compound makes it an ideal starting point for the synthesis of more complex organic structures. It can be used to introduce a ten-carbon fragment into a target molecule or to create long-chain compounds with functional groups at specific positions.

Intermediates in Target-Oriented Synthesis

Target-oriented synthesis (TOS) aims to create a single, complex target molecule, often a natural product or a pharmaceutical agent. units.itbrandon-russell.com Long-chain halogenated compounds like this compound are valuable intermediates in these multi-step synthetic pathways. ascensusspecialties.com They serve as bifunctional electrophiles, allowing for the sequential addition of different nucleophiles to build molecular complexity.

The vicinal dibromide functionality of this compound can be converted into other functional groups. For example, elimination reactions can generate an alkene, while substitution reactions can introduce hydroxyl, amino, or cyano groups. This versatility allows synthetic chemists to strategically incorporate the C10 chain into a larger molecular framework, which is a common strategy in the synthesis of bioactive molecules and pharmaceuticals. ascensusspecialties.com

Synthesis of Long-Chain Bifunctional Compounds

This compound is a precursor for creating long-chain bifunctional compounds, which are molecules with two reactive functional groups, typically at opposite ends of a long alkyl chain (α,ω-bifunctional). uantwerpen.beoxfordsciencetrove.com These compounds are important monomers for producing polymers like polyamides and polyesters. acs.orgmdpi.com

Preparation of Deuterated Organic Compounds

While direct deuteration of this compound is not a commonly cited application, its chemical reactivity allows it to serve as a valuable precursor for the synthesis of deuterated long-chain hydrocarbons. The process typically involves a two-step synthetic sequence: elimination to form an alkyne, followed by deuteration of the unsaturated bond.

Synthetic Pathway to Deuterated Alkanes

The primary route involves the conversion of this compound to 1-decyne (B165119). Treatment of this compound with a strong base, such as potassium hydroxide (B78521) in aqueous ethanol (B145695), initially yields a mixture of isomeric bromodecenes. askfilo.com Subsequent reaction of this mixture with an even stronger base like sodium amide (NaNH₂) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) promotes a second dehydrobromination, leading to the formation of the terminal alkyne, 1-decyne. askfilo.com

Once 1-decyne is synthesized, it can undergo deuteration. Terminal alkynes are known to react under specific conditions to yield deuterated products. For instance, using a sodium dispersion in the presence of a deuterium (B1214612) source like deuterated ethanol (EtOD) can lead to the formation of a trideuteroalkene. acs.org Further reduction and deuteration can yield fully saturated, deuterated decane derivatives. The introduction of deuterium atoms is of significant interest in various fields, including medicinal chemistry for modifying drug metabolism and in materials science to enhance the properties of organic electronics. acs.org

Table 1: Proposed Synthesis of a Deuterated Decane Derivative from this compound

| Step | Reactant(s) | Reagents | Product | Purpose |

| 1 | This compound | 1. KOH, EtOH/H₂O2. NaNH₂, DMSO | 1-Decyne | Creation of a C-C triple bond for subsequent deuteration. askfilo.com |

| 2 | 1-Decyne | Na, EtOD | 1,1,2-Trideuterodec-1-ene | Introduction of deuterium atoms across the triple bond. acs.org |

| 3 | 1,1,2-Trideuterodec-1-ene | D₂, Pd/C | 1,1,2,2-Pentadeuterodecane | Saturation of the alkene with deuterium to yield a deuterated alkane. |

Role in Catalyst Design and Ligand Synthesis for Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, often with high stereoselectivity. scienceopen.com A cornerstone of this field is the design of chiral ligands and catalysts that can effectively control the three-dimensional outcome of a reaction. While direct use of this compound as an organocatalyst is not documented, its structure, featuring two adjacent bromine atoms on a flexible ten-carbon chain, presents significant potential for its use as a building block in the synthesis of specialized chiral ligands.

The 1,2-disubstituted pattern is a key feature in many "privileged" chiral scaffolds. Notably, chiral 1,2-diamines are powerful ligands for a wide array of transition metal-catalyzed asymmetric reactions and also serve as efficient organocatalysts themselves. nih.gov The vicinal bromine atoms of this compound are leaving groups that can be displaced by nucleophiles, such as amines, to construct these valuable motifs.

Potential Synthetic Application in Ligand Synthesis

A hypothetical, yet chemically reasonable, application of (R,R)- or (S,S)-1,2-dibromodecane would be its reaction with a primary or secondary amine to synthesize a C₂-symmetric chiral 1,2-diamine. This transformation would install a chiral diamine functionality onto the ten-carbon backbone. The long lipophilic decane chain could enhance the solubility of the resulting catalyst-substrate complex in nonpolar organic solvents, potentially influencing reactivity and selectivity in certain transformations. Such catalysts are employed in a variety of C-C bond-forming reactions, including Michael additions, aldol (B89426) reactions, and Mannich-type reactions. researchgate.net

The synthesis of such ligands from this compound would provide a route to novel catalysts whose steric and electronic properties are tuned by the long alkyl chain, potentially offering unique advantages in specific asymmetric syntheses.

Table 2: Potential Synthesis of a Chiral Diamine Ligand from this compound

| Step | Reactant(s) | Reagents | Potential Product | Purpose |

| 1 | Chiral this compound | A primary amine (e.g., Benzylamine) | Chiral N,N'-Dibenzyl-1,2-decanediamine | Synthesis of a C₂-symmetric chiral diamine, a core structure for many organocatalysts and ligands. nih.gov |

| 2 | Chiral Diamine Product | - | - | Use as a bidentate ligand in asymmetric catalysis or as a precursor for more complex organocatalysts. |

Environmental Fate and Degradation Studies of Vicinal Dibromoalkanes

Microbial Biodegradation Pathways in Aqueous and Soil Environments

There is a lack of studies specifically identifying microbial strains capable of degrading 1,2-dibromodecane. Research on other long-chain alkanes and some brominated compounds suggests that both aerobic and anaerobic degradation could be possible, but the specific enzymes, pathways, and efficiency for this compound have not been documented.

Aerobic Degradation Mechanisms and Microorganisms

No studies have been found that isolate or identify specific aerobic microorganisms that utilize this compound as a substrate. The expected pathway would likely involve an initial oxidation of the alkane chain, but this has not been experimentally verified for this compound.

Anaerobic Degradation Processes

Similarly, there is no available research on the anaerobic degradation of this compound. While anaerobic dehalogenation is a known process for other halogenated hydrocarbons, its applicability and the microorganisms involved with this compound remain unstudied.

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

Specific rate constants and products for the hydrolysis and photolysis of this compound are not reported in the literature. While it can be inferred that these processes may occur, their environmental significance and the conditions under which they proceed are unknown.

Impact of Environmental Factors on Dibromoalkane Persistence

The influence of environmental factors such as pH, temperature, and organic matter content on the persistence of this compound has not been the subject of dedicated research. Such information is crucial for predicting the compound's ultimate fate in different environmental compartments.

Future Research Directions and Interdisciplinary Prospects

Exploration of Novel Catalytic Systems for 1,2-Dibromodecane Transformations

Future research into the transformation of this compound will likely focus on the development of highly efficient and selective catalytic systems. While it is a known alkylating agent, its potential in more complex catalytic reactions remains an area ripe for exploration. vulcanchem.com

Research into electrochemically-driven reactions presents a promising avenue. The dehalogenation of vicinal dibromides, including derivatives of decane (B31447), can be achieved using electrogenerated polysulfide ions (S₆²⁻, S₄²⁻, or S₃²⁻) as catalysts. rsc.orgrsc.orgsci-hub.se This method facilitates the stereospecific anti-debromination to form alkenes. rsc.orgrsc.org Future work could optimize these electrochemical conditions for this compound to control product selectivity between substitution and elimination pathways, a known competition for similar substrates like 1,2-dibromobutane. rsc.org

The application of cross-coupling reactions, such as the Suzuki-Miyaura reaction, to this compound is another key research direction. vulcanchem.com These reactions would enable the sequential functionalization of the decane backbone, creating complex molecular architectures. Developing novel catalysts, perhaps based on earth-abundant and non-toxic metals, that can selectively activate one C-Br bond while leaving the other intact for subsequent reactions would be a significant advancement. researchgate.net Furthermore, photoredox catalysis could offer mild conditions for radical-based transformations, expanding the toolkit for modifying this compound. rsc.org

Table 1: Emerging Catalytic Strategies for Vicinal Dibromide Transformations

| Catalytic Strategy | Description | Potential Application for this compound | Key Research Goal |

|---|---|---|---|

| Electrocatalysis | Use of electrogenerated polysulfide ions to induce dehalogenation. rsc.orgrsc.orgsci-hub.se | Controlled formation of decene isomers via elimination. | Optimizing potential and catalyst to steer selectivity between elimination and substitution. rsc.orgpnas.org |

| Cross-Coupling | Sequential functionalization using reactions like Suzuki-Miyaura. vulcanchem.com | Synthesis of complex, multi-functionalized decane derivatives. | Designing catalysts for selective mono- and di-functionalization. |

| Photoredox Catalysis | Light-induced reactions enabling novel bond formations under mild conditions. rsc.org | Accessing unique functionalization pathways through radical intermediates. | Exploring carbyne equivalent insertion or other ring-forming reactions. rsc.orgresearchgate.net |

Integration of this compound in Sustainable and Green Chemical Processes

Aligning the chemistry of this compound with the principles of green chemistry is a critical future objective. This involves designing processes that are more energy-efficient, generate less waste, and utilize renewable resources and non-hazardous materials. uk-cpi.com

A major focus is the use of environmentally benign solvents. Research has shown that solvents like polyethylene (B3416737) glycols (PEGs) and even water can be effective media for reactions involving dibromoalkanes, often facilitated by phase-transfer catalysts. mdpi.com Exploring the solubility and reactivity of this compound in such green solvents is a necessary step. While it is expected to be poorly soluble in polar solvents like water, its solubility in non-polar organic solvents like toluene (B28343) and hexane (B92381) is higher. solubilityofthings.com The development of catalytic systems, such as the I₂/DMSO combination, which are considered greener alternatives to many heavy-metal catalysts, could also be applied to transformations of this compound. mdpi.com

Process intensification, particularly through the adoption of flow chemistry, offers another path to sustainability. uk-cpi.comtue.nl Continuous-flow reactors can improve reaction control, enhance safety, and minimize waste compared to traditional batch processing. vulcanchem.com Applying flow chemistry to the synthesis and subsequent transformations of this compound could lead to more efficient and scalable industrial processes. Biocatalytic processes, discussed further in section 8.4, represent the pinnacle of green chemistry, using enzymes to perform reactions in aqueous media under mild conditions. mdpi.commdpi.com

Table 2: Green Chemistry Principles in this compound Chemistry

| Green Chemistry Principle | Application to this compound | Future Research Focus |

|---|---|---|

| Safer Solvents & Auxiliaries | Use of water, polyethylene glycols (PEGs), or supercritical CO₂ as reaction media. uk-cpi.commdpi.com | Quantifying solubility and reactivity of this compound in green solvents; designing compatible catalysts. |

| Catalysis | Employing biocatalysts (e.g., dehalogenases) or greener chemical catalysts (e.g., I₂/DMSO) to replace hazardous reagents. mdpi.comontosight.ai | Discovering and engineering catalysts with high turnover and selectivity for this compound transformations. |

| Waste Prevention | Utilizing atom-efficient reactions like dehydrohalogenation or flow chemistry to minimize by-products. uk-cpi.comaskfilo.com | Designing synthetic routes with high atom economy; optimizing flow reactor conditions for minimal waste. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure using photocatalysis or biocatalysis. researchgate.netspringernature.com | Developing catalytic systems that operate under mild conditions, reducing energy consumption. |

Development of Advanced Materials Leveraging this compound Scaffolds

The bifunctional nature of this compound makes it a valuable monomer and building block for the synthesis of advanced materials. solubilityofthings.com Its ten-carbon chain can impart flexibility and specific physical properties to polymers and other complex structures.

One significant area of research is in polymer chemistry. Dibromoalkanes are precursors to a variety of polymers. For instance, 1,10-dibromodecane (B1670030) is used in the synthesis of polyethylene, polysulfides, and "main-chain imidazolium (B1220033) ionenes," which are polymers with potential applications in gas separation membranes. sigmaaldrich.comrsc.orgsigmaaldrich.com By analogy, this compound could be explored as a monomer or crosslinking agent to create novel polymers with tailored properties. For example, its vicinal bromine atoms could lead to polymers with unique branching or functionalization patterns not achievable with terminal dibromides. A patent also lists this compound as a potential solvent for the refluxing of lactide during the production of high-molecular-weight lactic acid polymers. google.com

Beyond polymers, dibromoalkanes are used to construct intricate supramolecular assemblies. Research has shown that 1,10-dibromodecane can form pseudorotaxanes with pillararene hosts, creating complex structures stabilized by non-covalent interactions. sigmaaldrich.comresearchgate.net The specific stereochemistry of this compound could be leveraged to create novel, chiral supramolecular architectures. Additionally, the reaction of dibromoalkanes with reagents like the 1-hydropyrenyl anion leads to the synthesis of new polycyclic aromatic hydrocarbons (PAHs), which are of interest in materials science and environmental studies. psu.edu

Table 3: Materials Derived from Dibromoalkane Precursors

| Material Type | Dibromoalkane Precursor | Resulting Material/Structure | Potential Application |

|---|---|---|---|

| Polymers | 1,10-Dibromodecane | Polyethylene sigmaaldrich.com | Commodity plastics |

| 1,10-Dibromodecane | Imidazolium Ionenes rsc.org | Gas separation membranes, smart materials | |

| 1,10-Dibromodecane | Polysulfides sigmaaldrich.com | Sealants, specialty elastomers | |

| Supramolecular Assemblies | 1,10-Dibromodecane | Pseudorotaxanes sigmaaldrich.comresearchgate.net | Molecular machines, drug delivery |

| Polycyclic Aromatics | Various α,ω-dibromoalkanes | Fused-ring pyrene (B120774) derivatives psu.edu | Organic electronics, environmental standards |

Bio-Inspired Transformations and Biocatalysis with Dibromoalkanes

Biocatalysis offers a powerful, green alternative to traditional chemical synthesis, characterized by high selectivity and mild reaction conditions. mdpi.com For halogenated compounds like this compound, haloalkane dehalogenases are a particularly relevant class of enzymes. ontosight.ai

Haloalkane dehalogenases catalyze the hydrolytic cleavage of carbon-halogen bonds, converting haloalkanes into the corresponding alcohols, a halide ion, and a proton, using water as the only cosubstrate. ontosight.airesearchgate.net These enzymes have been identified in various microorganisms and show great promise for bioremediation of halogenated pollutants. ontosight.aioup.com Research has demonstrated that haloalkane dehalogenases can act on a range of short- to medium-chain (C₂-C₈) halogenated hydrocarbons. nih.gov

Future research should focus on screening for or engineering haloalkane dehalogenases that are active and selective towards longer-chain substrates like this compound. Understanding the structure-specificity relationships of these enzymes is key. oup.com For example, the active site of the haloalkane dehalogenase from Xanthobacter autotrophicus contains tryptophan residues that stabilize the leaving halide ion, a key feature of its catalytic mechanism. pnas.org By using techniques like directed evolution, it may be possible to tailor the enzyme's active site to better accommodate the ten-carbon chain of this compound, enabling its efficient and enantioselective conversion to bromohydrins or diols. Such bio-inspired transformations could provide a sustainable route to valuable chiral building blocks for the pharmaceutical and fine chemical industries. springernature.com

Table 4: Characteristics of Haloalkane Dehalogenases

| Enzyme Source | Substrate Range | Catalytic Mechanism | Potential Relevance for this compound |

|---|---|---|---|

| Xanthobacter autotrophicus | Short-chain haloalkanes oup.compnas.org | Two-step hydrolysis via an alkyl-enzyme ester intermediate. pnas.org | Provides a mechanistic blueprint for engineering enzymes for longer-chain substrates. |

| Rhodococcus rhodochrous | C₂-C₈ aliphatic halogenated hydrocarbons. nih.gov | Cofactor-independent hydrolysis. nih.gov | Substrate range is close to C₁₀, suggesting that related enzymes may have activity. |

| Bradyrhizobium japonicum | High activity towards 1,2-dibromoethane (B42909). researchgate.net | Hydrolytic dehalogenation. researchgate.net | Specificity for a vicinal dibromide suggests potential for adaptation to longer analogs. |

| Sphingomonas paucimobilis | Broad substrate specificity. oup.com | Hydrolytic dehalogenation. oup.com | A candidate for screening and engineering due to its inherent broad specificity. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,2-dibromodecane for reproducibility in cross-coupling reactions?

- Methodological Answer : Use a two-step alkylation process involving 1,10-dibromodecane and phthalimidopropylamine in acetonitrile under nitrogen atmosphere, maintaining a 1:10 molar ratio to achieve >85% yield . Monitor reaction progress via thin-layer chromatography (TLC) and purify using preparative reversed-phase chromatography with DIAION HP-20 beads to remove bipyridyl byproducts . Validate purity via NMR by comparing integral ratios of end-group protons (e.g., phthalimide protons at δ 7.8–7.9 ppm) to main-chain methylene signals (δ 1.2–1.6 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Prioritize fume hood use due to its volatility (boiling point: 95.7°C ) and potential respiratory irritation. Wear nitrile gloves and chemical-resistant aprons to prevent dermal exposure, as alkyl bromides are alkylating agents with mutagenic risks . Store in amber glass containers under inert gas to prevent photodegradation and hydrolysis. Conduct regular waste audits to ensure compliance with EPA guidelines for brominated alkane disposal .

Q. How can researchers characterize the thermodynamic properties of this compound for solvent compatibility studies?

- Methodological Answer : Use differential scanning calorimetry (DSC) to determine melting points (25–30°C ) and thermogravimetric analysis (TGA) to assess thermal stability. Compare experimental vapor pressure data (e.g., 133.8 kPa at 25°C ) with predictive models like the Antoine equation to identify deviations caused by impurities. Cross-validate with gas chromatography-mass spectrometry (GC-MS) to detect trace degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations to model transition states in SN2 reactions, focusing on steric hindrance from the decane chain. Compare experimental kinetic data (e.g., rate constants in DMF vs. acetonitrile ) with computational predictions to identify solvent effects. Use isotopic labeling (e.g., -labeled this compound) to track bromide displacement pathways via -NMR .

Q. How can supramolecular hydrogels cross-linked with this compound-derived viologen polymers be optimized for biomedical applications?

- Methodological Answer : Synthesize viologen polymers (VP) by reacting this compound with 4,4’-bipyridyl in DMF, adjusting the VP chain length (e.g., n=20 units ) to modulate hydrogel stiffness. Characterize viscoelastic properties via rheometry and compare cytotoxicity profiles using in vitro assays (e.g., MTT assay on fibroblast cells). Address contradictions in gelation kinetics by varying α,α-cyclodextrin dimer concentrations .

Q. How should researchers resolve contradictions in reported boiling/melting points of this compound across literature sources?